Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-
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Overview
Description
2-(Difluoromethoxy)-4,5-difluorobenzonitrile is an organic compound that features a benzonitrile core substituted with difluoromethoxy and difluorobenzene groups
Preparation Methods
The synthesis of 2-(difluoromethoxy)-4,5-difluorobenzonitrile typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions. One common approach is the reaction of difluoromethylating agents with aromatic compounds under specific conditions . Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the aromatic ring .
Chemical Reactions Analysis
2-(Difluoromethoxy)-4,5-difluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds, facilitated by metal catalysts such as palladium.
Common reagents used in these reactions include difluoromethylating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-4,5-difluorobenzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-4,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluorobenzene groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in the biological activity and properties of the compound .
Comparison with Similar Compounds
2-(Difluoromethoxy)-4,5-difluorobenzonitrile can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds also contain difluoromethoxy groups and are used as building blocks for the synthesis of various heterocycles.
Trifluoromethylated Compounds: These compounds contain trifluoromethyl groups and are widely used in pharmaceuticals and agrochemicals due to their enhanced biological activity.
The uniqueness of 2-(difluoromethoxy)-4,5-difluorobenzonitrile lies in its specific substitution pattern and the presence of both difluoromethoxy and difluorobenzene groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H3F4NO |
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Molecular Weight |
205.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H |
InChI Key |
KSRVTQCJDQRRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)C#N |
Origin of Product |
United States |
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